molecular formula C14H15BO4 B137109 (4-((4-Methoxybenzyl)oxy)phenyl)boronic acid CAS No. 156635-90-4

(4-((4-Methoxybenzyl)oxy)phenyl)boronic acid

Cat. No. B137109
M. Wt: 258.08 g/mol
InChI Key: UCYGEGISTWJFFA-UHFFFAOYSA-N
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Description

(4-((4-Methoxybenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that is presumed to have potential applications in organic synthesis and molecular recognition. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions, including Suzuki coupling and in the recognition of carbohydrates and other diol-containing molecules .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (4-((4-Methoxybenzyl)oxy)phenyl)boronic acid, they offer insights into related compounds. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, as mentioned in one of the papers, could be a relevant reaction in the synthesis of methoxybenzyl-protected boronic acids. The use of 4-methoxy-α-methylbenzyl alcohol as a protecting group for carboxylic acids and its subsequent removal by DDQ suggests a potential pathway for introducing the methoxybenzyl group into the boronic acid structure .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic substituent. The presence of an ortho-substituent on the phenyl ring, as seen in related compounds, can influence the reactivity and binding properties of the boronic acid. For example, the ortho-substituent in 2,4-bis(trifluoromethyl)phenylboronic acid is crucial in preventing the coordination of amines to the boron atom, thus enhancing the catalyst's effectiveness in amidation reactions .

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction, where they couple with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The ortho-substituent's electronic and steric effects can significantly affect the reactivity of boronic acids in such reactions. Additionally, boronic acids can participate in diol recognition, which is a non-covalent interaction that is useful in sensor applications and in the recognition of sugars and other diol-containing biomolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids like (4-((4-Methoxybenzyl)oxy)phenyl)boronic acid are influenced by their substituents. Electron-withdrawing or electron-donating groups can affect the acidity of the boronic acid, its solubility in various solvents, and its stability. The methoxy group is an electron-donating group, which could potentially increase the electron density on the boron atom, affecting the compound's reactivity and binding affinity. The ability of boronic acids to form reversible complexes with diols also depends on the pH of the environment, with neutral pH often being optimal for high-affinity diol recognition .

Scientific Research Applications

  • Synthesis of Complex Molecules : This compound is used as a building block in the synthesis of complex molecules, including potential HGF-mimetic agents and various pharmaceuticals. For example, Das et al. (2011) synthesized boron-containing derivatives using a compound similar to (4-((4-Methoxybenzyl)oxy)phenyl)boronic acid, indicating its utility in creating new molecular structures with potential biological activities (Das, Tang, & Sanyal, 2011).

  • Chemical Properties and Reactions : Studies have explored the chemical properties and reactions of compounds similar to (4-((4-Methoxybenzyl)oxy)phenyl)boronic acid. For instance, Zhu et al. (2006) investigated the N-B interaction in an arylboronate system, which is relevant for understanding the behavior of such compounds in different chemical environments (Zhu et al., 2006).

  • Development of Novel Therapeutics : Research has also been conducted on modifying nanoparticles with phenylboronic-acid derivatives for potential use as antiviral therapeutics. Khanal et al. (2013) described the fabrication of boronic-acid modified nanoparticles and their potential as inhibitors against the Hepatitis C virus (Khanal et al., 2013).

  • Applications in Material Science : The compound has applications in material science, particularly in the synthesis of new materials and catalysts. Nishihara et al. (2002) discussed the formation of tetraarylpentaborates from reactions involving arylboronic acids, showcasing the compound's utility in creating new materials with unique properties (Nishihara, Nara, & Osakada, 2002).

  • Study of Molecular Interactions : Research on (4-((4-Methoxybenzyl)oxy)phenyl)boronic acid and its derivatives helps in understanding molecular interactions, which is crucial for designing sensors and diagnostic tools. Valenzuela et al. (2022) utilized 11B NMR spectroscopy for structural analysis of phenyl boronic acid-diol condensations, providing insights into the acidity and reactivity of these compounds (Valenzuela et al., 2022).

Future Directions

The future directions of “(4-((4-Methoxybenzyl)oxy)phenyl)boronic acid” could involve its use in further chemical reactions and syntheses, given the versatility of boronic acids in organic chemistry .

properties

IUPAC Name

[4-[(4-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-13-6-2-11(3-7-13)10-19-14-8-4-12(5-9-14)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYGEGISTWJFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570182
Record name {4-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Methoxybenzyl)oxy)phenyl)boronic acid

CAS RN

156635-90-4
Record name B-[4-[(4-Methoxyphenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156635-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Schmid, HJ Jessen, P Burch, K Gademann - MedChemComm, 2013 - pubs.rsc.org
Truncated militarinone fragments identified by total chemical synthesis induce neurite outgrowth - MedChemComm (RSC Publishing) DOI:10.1039/C2MD20181J Royal Society of …
Number of citations: 26 pubs.rsc.org
A Chicca, R Berg, HJ Jessen, N Marck, F Schmid… - Bioorganic & medicinal …, 2017 - Elsevier
Naturally occurring pyridone alkaloids as well as synthetic derivatives were previously shown to induce neurite outgrowth. However, the molecular basis for this biological effect remains …
Number of citations: 11 www.sciencedirect.com
FF Schmid - 2015 - edoc.unibas.ch
In this thesis, two projects involving the total synthesis of natural products are presented. The first part gives an overview on neurodegenerative diseases and introduces the …
Number of citations: 3 edoc.unibas.ch
HJ Jessen, A Schumacher, T Shaw… - Angewandte Chemie …, 2011 - Wiley Online Library
Unus pro omnibus: The development of compounds inducing neurite outgrowth might constitute a valuable approach for the non-invasive medical treatment of neurodegenerative …
Number of citations: 86 onlinelibrary.wiley.com

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